Bromo-PEG4-Azide

Descripción general

Descripción

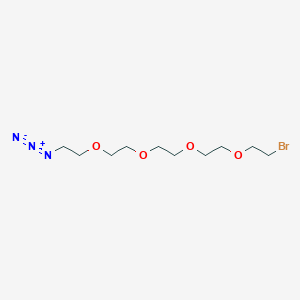

Bromo-PEG4-Azide: is a polyethylene glycol (PEG) derivative that contains both a bromide group and an azide group. This compound is particularly valuable in the field of click chemistry and bioconjugation due to the high reactivity of both functional groups. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile reagent in various chemical and biological applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bromo-PEG4-Azide can be synthesized through a series of chemical reactions involving the functionalization of PEGThe bromide group can be introduced via nucleophilic substitution reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. The process includes stringent control of reaction conditions, purification steps, and quality assurance to ensure the consistency and reliability of the final product .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromide group in Bromo-PEG4-Azide acts as a leaving group in nucleophilic substitution reactions, enabling covalent attachment to nucleophiles such as amines, thiols, or hydroxyl groups.

Key Reaction Conditions and Outcomes

Mechanistic Insights :

- Bromide displacement occurs via an S<sub>N</sub>2 mechanism , facilitated by polar aprotic solvents like DMSO .

- Reactions with sodium azide are temperature-dependent, achieving optimal yields at 50°C .

Click Chemistry Reactions

The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), forming stable triazole linkages.

Comparative Analysis of Click Chemistry Methods

| Parameter | CuAAC | SPAAC |

|---|---|---|

| Catalyst | Cu(I) required | Catalyst-free |

| Reaction Time | 1–4 hours | 12–24 hours |

| Biocompatibility | Limited by copper toxicity | Suitable for in vivo use |

| Yield | >95% | 80–90% |

Protocol Highlights :

- CuAAC : Requires CuSO₄, sodium ascorbate, and a ligand (e.g., THPTA) at RT .

- SPAAC : Utilizes cyclooctynes (e.g., DBCO) without copper, ideal for sensitive biological systems .

Oxazoline Formation and Hydrolysis

- Oxazoline Synthesis : Reaction of aldehydes with 2-amino-2-methylpropan-1-ol yields oxazoline intermediates (e.g., 92% yield for compound 17) .

- Hydrolysis : Acidic cleavage of oxazoline groups regenerates aldehydes (e.g., 78% yield for compound 3) .

Reduction Reactions

Synthetic Efficiency

- Ortho-Bromination : Directed metalation with TMPMgCl·LiCl achieves regioselective bromination (76% yield for compound 11) .

- Multi-Step Synthesis : Total yields for azide-functionalized bromo-aldehydes range from 41% to 56% .

Bioconjugation Case Study

- Protein Dendrimer Synthesis :

Stability and Reactivity Considerations

- Thermal Stability : this compound derivatives decompose above 60°C, necessitating low-temperature storage .

- Solvent Compatibility : Reactions proceed optimally in DMSO or DMF due to PEG’s hydrophilicity .

Comparison with Analogous Compounds

| Compound | Functional Groups | Key Reactivity |

|---|---|---|

| Bromo-PEG5-Azide | Br, N₃ | Longer spacer enhances solubility |

| Azido-PEG4-Alkyne | N₃, C≡CH | Enables sequential click reactions |

| Bromo-PEG4-NHS | Br, NHS ester | Targets primary amines |

Challenges and Optimizations

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Bromo-PEG4-Azide plays a crucial role in the development of targeted drug delivery systems. Its properties, including high water solubility and biocompatibility, make it ideal for formulating drugs that require selective targeting to specific tissues or cells. The azide group facilitates the formation of stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for precise attachment of therapeutic agents to delivery vehicles .

Bioconjugation

The compound is extensively used in bioconjugation processes, where it enables the linkage of various biomolecules such as proteins, peptides, and nucleic acids. The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the efficient attachment of functional groups or small molecules to biomolecules . This is particularly beneficial in creating antibody-drug conjugates (ADCs), which enhance the efficacy and specificity of cancer therapies .

Click Chemistry

This compound is a prominent reagent in click chemistry, a method that allows for the rapid and selective formation of covalent bonds between molecules. The azide group reacts with alkyne-functionalized molecules to form stable triazoles, which are resistant to hydrolysis under physiological conditions. This property is advantageous for creating stable conjugates for various applications in medicinal chemistry and materials science .

Nanotechnology

In nanotechnology, this compound is utilized for the functionalization of nanoparticles and nanocarriers. By attaching therapeutic agents or imaging probes to nanoparticles via the azide group, researchers can enhance the stability and bioavailability of these carriers while ensuring targeted delivery to specific cells or tissues . This application is particularly relevant in cancer therapy and diagnostic imaging.

Diagnostic Applications

The compound's ability to selectively label biomolecules also makes it valuable in diagnostic applications. For instance, this compound can be used to create imaging probes that allow for the visualization of specific biological processes or disease states within living organisms . This capability is crucial for developing novel diagnostic tools in oncology and infectious diseases.

Comprehensive Data Table

| Application | Description | Key Benefits |

|---|---|---|

| Drug Delivery Systems | Formulation of targeted drug delivery vehicles | Enhanced solubility and specificity |

| Bioconjugation | Linking biomolecules for therapeutic applications | Increased efficacy in drug targeting |

| Click Chemistry | Formation of stable covalent bonds between molecules | Rapid reaction rates with minimal by-products |

| Nanotechnology | Functionalization of nanoparticles for drug delivery | Improved stability and bioavailability |

| Diagnostic Applications | Creation of imaging probes for biological visualization | Specific targeting allows better disease detection |

Case Studies

- Targeted Cancer Therapy : A study demonstrated that this compound was used to create ADCs that effectively targeted tumor cells while minimizing off-target effects. The conjugation facilitated by click chemistry resulted in increased therapeutic efficacy compared to traditional chemotherapy methods .

- Nanoparticle Functionalization : Research involving this compound showed its effectiveness in functionalizing gold nanoparticles with anticancer drugs. The resulting nanocarriers exhibited enhanced cellular uptake and improved therapeutic outcomes in preclinical models .

- Imaging Probes Development : In another study, this compound was employed to develop imaging probes that could selectively bind to cancer biomarkers. This approach allowed for real-time monitoring of tumor progression using non-invasive imaging techniques .

Mecanismo De Acción

Bromo-PEG4-Azide exerts its effects through its reactive functional groups. The bromide group participates in nucleophilic substitution reactions, allowing for the attachment of various molecules. The azide group undergoes click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. These reactions enable the compound to serve as a versatile linker in various chemical and biological applications .

Comparación Con Compuestos Similares

Bromo-PEG5-Azide: Similar to Bromo-PEG4-Azide but with an additional ethylene glycol unit, providing a longer spacer.

Azido-PEG4-Alkyne: Contains an alkyne group instead of a bromide group, used in similar click chemistry applications.

Uniqueness: this compound is unique due to its combination of a bromide and an azide group, providing dual functionality for both nucleophilic substitution and click chemistry reactions. This dual functionality makes it a highly versatile reagent in various scientific research and industrial applications .

Actividad Biológica

Bromo-PEG4-Azide (Br-PEG4-N3) is a bifunctional polyethylene glycol (PEG) derivative that has gained significant attention in the fields of bioconjugation and click chemistry. Its unique structure, featuring a bromo group at one end and an azide group at the other, allows it to participate in various biological applications, particularly in the synthesis of targeted protein degradation agents known as PROTACs (proteolysis-targeting chimeras). This article explores the biological activity of this compound, highlighting its applications, mechanisms, and relevant research findings.

Structure and Reactivity

This compound is characterized by its two functional groups:

- Bromo Group : This group is reactive in nucleophilic substitution reactions, facilitating the attachment of various molecules.

- Azide Group : The azide is highly reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent method in click chemistry that allows for efficient bioconjugation.

The reactivity of these groups makes this compound a versatile tool for researchers aiming to create complex biomolecules or modify existing ones for therapeutic purposes .

Applications in Targeted Protein Degradation

One of the most significant applications of this compound is in the development of PROTACs. PROTACs are innovative small molecules designed to induce targeted protein degradation by recruiting E3 ubiquitin ligases to specific proteins. The use of this compound as a linker in PROTACs facilitates the formation of ternary complexes between the target protein, E3 ligase, and the PROTAC itself.

- Binding : The PROTAC binds to its target protein through a ligand attached via this compound.

- Recruitment : The E3 ligase is recruited to the complex through another ligand.

- Ubiquitination : The E3 ligase ubiquitinates the target protein, marking it for degradation by the proteasome.

This process not only reduces the levels of specific proteins but also allows for selective targeting, minimizing off-target effects commonly associated with traditional small-molecule inhibitors .

Case Studies and Research Findings

Several studies have examined the efficacy and biological activity of this compound in various contexts:

1. Development of PROTAC Libraries

Research has shown that this compound can be utilized to rapidly synthesize libraries of PROTACs with varying linkers and ligands. This approach enables high-throughput screening for optimal candidates that effectively degrade target proteins .

2. Effectiveness in Cancer Models

In vitro studies have demonstrated that PROTACs utilizing this compound can effectively degrade oncogenic proteins in cancer cell lines. For example, a study reported significant reductions in levels of BRD4, a target implicated in various cancers, when using a PROTAC linked via this compound .

3. Comparative Studies

Comparative analyses have been conducted to evaluate the performance of different linkers in PROTAC design. This compound has been shown to provide superior stability and efficiency compared to other linkers, leading to enhanced degradation rates and selectivity .

Data Tables

Propiedades

IUPAC Name |

1-azido-2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BrN3O4/c11-1-3-15-5-7-17-9-10-18-8-6-16-4-2-13-14-12/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICYFFFKHLMTQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCBr)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.